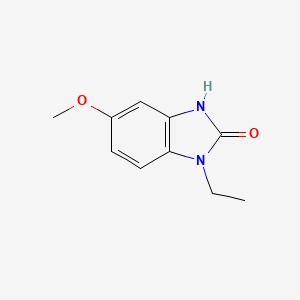
6-bromo-2,4-dichloro-3-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-dichloro-3-methylquinoline (6-Br-2,4-DCM) is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless, solid substance that has a molecular weight of 253.14 g/mol and a melting point of 67-68°C. 6-Br-2,4-DCM is a highly versatile molecule with a wide range of applications in scientific research and laboratory experiments. It has been used as a starting material for synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has also been used in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
6-bromo-2,4-dichloro-3-methylquinoline has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the study of biochemical and physiological processes. For example, it has been used to study the metabolism of drugs in the liver and to study the effect of drugs on various enzymes and receptors.
Mecanismo De Acción
6-bromo-2,4-dichloro-3-methylquinoline is known to interact with a variety of enzymes and receptors. For example, it has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs in the liver. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
6-bromo-2,4-dichloro-3-methylquinoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs in the liver. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and emotion. In addition, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-2,4-dichloro-3-methylquinoline in laboratory experiments is its low cost and high availability. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, it is important to note that 6-bromo-2,4-dichloro-3-methylquinoline can be toxic if not handled properly. In addition, it is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
The use of 6-bromo-2,4-dichloro-3-methylquinoline in scientific research and laboratory experiments has the potential to lead to a number of new discoveries. For example, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments for a variety of diseases. In addition, further research into its mechanism of action could lead to a better understanding of how drugs are metabolized in the body and how they interact with various enzymes and receptors. Finally, further research into its antioxidant activity could lead to the development of new antioxidants that could be used in the prevention of certain diseases.
Métodos De Síntesis
6-bromo-2,4-dichloro-3-methylquinoline can be synthesized by a number of methods. One of the most commonly used methods is the reaction of 2,4-dichloro-3-methylpyridine with bromine in the presence of acetic acid. This reaction produces a mixture of 6-bromo-2,4-dichloro-3-methylquinoline and 2,4-dichloro-3-methylquinoline. The two compounds can be separated by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,4-dichloro-3-methylquinoline involves the bromination of 2,4-dichloro-3-methylquinoline using bromine in acetic acid.", "Starting Materials": [ "2,4-dichloro-3-methylquinoline", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 2,4-dichloro-3-methylquinoline in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with water.", "Recrystallize the product from a suitable solvent to obtain 6-bromo-2,4-dichloro-3-methylquinoline." ] } | |
Número CAS |
1705611-25-1 |
Nombre del producto |
6-bromo-2,4-dichloro-3-methylquinoline |
Fórmula molecular |
C10H6BrCl2N |
Peso molecular |
291 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



